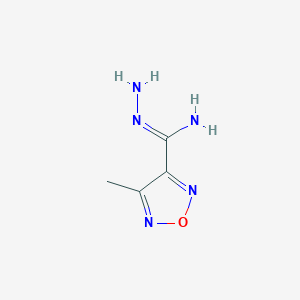
3-(4-tert-butylphenyl)-N-(4-methyl-2-pyridinyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-tert-butylphenyl)-N-(4-methyl-2-pyridinyl)acrylamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in the development and activation of B cells, which are involved in the immune response. TAK-659 has shown promising results in preclinical studies as a potential treatment for various autoimmune diseases, such as rheumatoid arthritis, lupus, and multiple sclerosis.
作用機序
3-(4-tert-butylphenyl)-N-(4-methyl-2-pyridinyl)acrylamide selectively inhibits BTK, which is a key mediator of B cell activation. BTK is involved in the signaling pathways that lead to the activation of B cells and the production of antibodies. By inhibiting BTK, this compound reduces B cell activation and antibody production, which can lead to the suppression of the immune response.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In addition to its inhibitory effects on BTK, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. This compound has also been shown to reduce the activation of T cells, which are involved in the immune response. In terms of physiological effects, this compound has been shown to reduce joint inflammation and bone destruction in mouse models of rheumatoid arthritis, reduce autoantibody production and improve kidney function in mouse models of lupus, and reduce inflammation and demyelination in the central nervous system in mouse models of multiple sclerosis.
実験室実験の利点と制限
One advantage of using 3-(4-tert-butylphenyl)-N-(4-methyl-2-pyridinyl)acrylamide in lab experiments is its selectivity for BTK, which allows for a more targeted approach to studying the role of BTK in various diseases. Another advantage is its ability to reduce the production of pro-inflammatory cytokines and the activation of T cells, which can provide insights into the broader mechanisms of the immune response. One limitation of using this compound in lab experiments is its potential off-target effects, which can complicate the interpretation of the results. Another limitation is the lack of clinical data on the safety and efficacy of this compound in humans, which limits its potential as a therapeutic agent.
将来の方向性
There are several potential future directions for research on 3-(4-tert-butylphenyl)-N-(4-methyl-2-pyridinyl)acrylamide. One direction is the development of more potent and selective BTK inhibitors that can be used as therapeutic agents for autoimmune diseases. Another direction is the investigation of the role of BTK in other diseases, such as cancer and infectious diseases. Finally, the development of biomarkers to predict response to BTK inhibitors, as well as the identification of potential resistance mechanisms, could help optimize the use of these agents in the clinic.
合成法
The synthesis of 3-(4-tert-butylphenyl)-N-(4-methyl-2-pyridinyl)acrylamide involves a multi-step process that starts with the reaction of 4-tert-butylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-methyl-2-pyridinylamine to form the amide. The final step involves the addition of acryloyl chloride to the amide to form this compound.
科学的研究の応用
3-(4-tert-butylphenyl)-N-(4-methyl-2-pyridinyl)acrylamide has been extensively studied in preclinical models for its potential therapeutic applications in various autoimmune diseases. In a mouse model of rheumatoid arthritis, this compound was shown to significantly reduce joint inflammation and bone destruction. In a mouse model of lupus, this compound was shown to reduce autoantibody production and improve kidney function. In a mouse model of multiple sclerosis, this compound was shown to reduce inflammation and demyelination in the central nervous system.
特性
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(4-methylpyridin-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-14-11-12-20-17(13-14)21-18(22)10-7-15-5-8-16(9-6-15)19(2,3)4/h5-13H,1-4H3,(H,20,21,22)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURLPLJFYADTDK-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C=CC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC=C1)NC(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-chlorophenoxy)methyl]-5-(isobutylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5807901.png)


![2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B5807914.png)

![7-[(2-methoxy-5-nitrobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5807919.png)


![N-benzyl-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5807936.png)

![2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide](/img/structure/B5807956.png)
![2-chloro-N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5807959.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[4-(diethylamino)benzylidene]acetohydrazide](/img/structure/B5807985.png)